molecular formula C13H8BrNS B024853 2-(3-Bromophenyl)benzo[D]thiazole CAS No. 19654-14-9

2-(3-Bromophenyl)benzo[D]thiazole

Cat. No. B024853
CAS RN: 19654-14-9
M. Wt: 290.18 g/mol
InChI Key: XCMGDNMMLIJSQA-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)benzo[d]thiazole is a chemical compound that has been investigated for its unique structural and electronic properties. It is part of the benzo[d]thiazole family, known for their potential in various applications, especially in organic electronics.

Synthesis Analysis

  • A method for constructing a similar benzo[d]thiazole skeleton was developed using a CuCl-mediated three-component reaction, involving 2-bromophenyl acetonitrile, aromatic aldehydes, and elemental sulfur (Zhang et al., 2020).

Molecular Structure Analysis

  • The molecular structure of a related compound, 3-(2-Bromophenyl)thiazolo[3,2-a]benzimidazole, shows a nearly planar fused-ring system with significant π–π stacking interactions (Wang et al., 2011).

Chemical Reactions and Properties

  • The reactivity of benzo[d]thiazole derivatives like 2-(3-Bromophenyl)benzo[d]thiazole is significant in forming novel compounds. For instance, benzothiazole derivatives can react with bromine and enolizable ketones to form thiazolidene-2-imine derivatives (Singh et al., 2006).

Scientific Research Applications

  • Antimicrobial Applications : A derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, shows effectiveness in inhibiting microorganisms in polyurethane varnishes, suggesting potential use in antimicrobial coatings (El‐Wahab et al., 2014).

  • Synthesis of Gem-difluoromethylene Linked Aryl Ether Compounds : A study details the development of a process for preparing 2-bromodifluoromethyl benzo-1,3-diazoles, which are useful in synthesizing these compounds with good yields (Jiang et al., 2012).

  • Potential Plant Growth Regulators : The synthesis of 2-(5-Phenylthiazol-4-y1)benzoic acids, which could serve as plant growth regulators, was presented in a study from 1980 (Teitei, 1980).

  • Anticancer Drug Development : N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide, a derivative, exhibits improved antiproliferative activity and can induce apoptosis in human cancer cells, marking its potential as a new cancer drug (Zhang et al., 2018).

  • Aldose Reductase Inhibitory Activity : Synthesized compounds, including 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide, show promise as aldose reductase inhibitors (Güzeldemirci et al., 2018).

  • Antidepressant and Anticonvulsant Effects : Benzo[d]thiazol derivatives, particularly 2c and 2d, exhibit significant antidepressant and anticonvulsant effects, potentially by increasing serotonin and norepinephrine levels (Jin et al., 2019).

  • Antibacterial Activity Against E. coli : A novel benzo[d]thiazolyl substituted-2-quinolone hybrid shows significant anticancer and potential antibacterial activity against Gram-negative bacteria E. coli (Bolakatti et al., 2020).

  • Applications in Medicinal Chemistry : An efficient and green microwave-assisted one-pot synthesis of imidazothiadiazoles in PEG-400 and water offers potential applications in medicinal chemistry (Wagare et al., 2019).

  • Organic Synthesis and Catalysis : The CuCl-mediated three-component reaction successfully synthesized a unique 2-arylbenzo[4,5]thieno[2,3-d]thiazole skeleton, potentially applicable in organic synthesis and catalysis (Zhang et al., 2020).

  • Potential Antitubulin Agents : The synthesis of a 3-(α-styryl)benzo[b]-thiophene library via bromocyclization of alkynes and palladium-catalyzed cross-couplings evaluated as antitubulin agents (Tréguier et al., 2014).

Safety And Hazards

While specific safety and hazard information for 2-(3-Bromophenyl)benzo[D]thiazole is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . The library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized and evaluated to find novel quorum sensing inhibitors .

properties

IUPAC Name

2-(3-bromophenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMGDNMMLIJSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80422988
Record name 2-(3-BROMOPHENYL)BENZO[D]THIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)benzo[D]thiazole

CAS RN

19654-14-9
Record name 2-(3-BROMOPHENYL)BENZO[D]THIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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